molecular formula C19H19BrN2O7S B4843287 dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate

dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate

Cat. No. B4843287
M. Wt: 499.3 g/mol
InChI Key: GMDDXPRVXCXZFU-UHFFFAOYSA-N
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Description

Dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate, also known as Boc-Gly-BrPh-Ms-TpOMe, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of terephthalic acid and is commonly used in the synthesis of peptides and other organic compounds.

Mechanism of Action

The mechanism of action of dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate-Ms-TpOMe is not well understood. However, it is believed to act as a nucleophile and can react with various electrophiles to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate-Ms-TpOMe are not well studied. However, it is believed to have low toxicity and can be safely used in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate-Ms-TpOMe is its versatility in the synthesis of peptides and other organic compounds. It can also be used as a building block for the synthesis of various drugs and pharmaceuticals. However, one of the limitations of dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate-Ms-TpOMe is its complex synthesis process, which can be time-consuming and costly.

Future Directions

There are several potential future directions for the use of dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate-Ms-TpOMe in scientific research. One potential direction is the development of new materials and catalysts using dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate-Ms-TpOMe as a building block. Another potential direction is the synthesis of new drugs and pharmaceuticals using dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate-Ms-TpOMe as a starting material. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate-Ms-TpOMe.
In conclusion, dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate-Ms-TpOMe is a versatile chemical compound that has several potential applications in scientific research. Its complex synthesis process and low toxicity make it an attractive option for use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Scientific Research Applications

Dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate-Ms-TpOMe has several potential applications in scientific research. It is commonly used in the synthesis of peptides and other organic compounds. It can also be used as a building block for the synthesis of various drugs and pharmaceuticals. Additionally, it has been used in the development of new materials and catalysts.

properties

IUPAC Name

dimethyl 2-[[2-(4-bromo-N-methylsulfonylanilino)acetyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O7S/c1-28-18(24)12-4-9-15(19(25)29-2)16(10-12)21-17(23)11-22(30(3,26)27)14-7-5-13(20)6-8-14/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDDXPRVXCXZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzene-1,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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